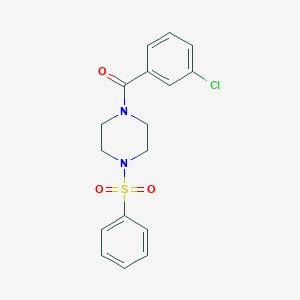
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine, commonly known as CBPP, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of piperazine derivatives and has a molecular weight of 401.91 g/mol. CBPP has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and applications in scientific research.
科学的研究の応用
CBPP has been extensively studied for its applications in scientific research. It has been shown to have potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. CBPP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CBPP has been found to have neuroprotective effects and can potentially be used in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The exact mechanism of action of CBPP is not fully understood. However, it has been shown to interact with various molecular targets in the body, including ion channels, receptors, and enzymes. CBPP has been found to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability. It has also been shown to interact with serotonin receptors, which are involved in the regulation of mood and behavior. CBPP has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
CBPP has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can protect cells from oxidative damage. CBPP has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. Additionally, CBPP has been found to have anxiolytic and antidepressant effects, which can potentially be useful in the treatment of mood disorders.
実験室実験の利点と制限
CBPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CBPP has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, CBPP has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, CBPP has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
将来の方向性
CBPP has shown promising results in various studies, and there are several future directions for research on this compound. One potential direction is to further investigate the mechanism of action of CBPP and its interactions with molecular targets in the body. Another potential direction is to explore the potential therapeutic applications of CBPP in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, future studies could focus on improving the solubility and bioavailability of CBPP, which can potentially enhance its efficacy in lab experiments and clinical applications.
Conclusion
In conclusion, CBPP is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and applications in scientific research. CBPP has potential in the treatment of various diseases, including cancer, inflammation, and neurological disorders. However, further research is needed to fully understand the safety and efficacy of CBPP in humans.
合成法
The synthesis of CBPP involves the reaction of 3-chlorobenzoyl chloride with phenylsulfonylpiperazine in the presence of a base. The reaction takes place under anhydrous conditions and yields CBPP as a white crystalline solid. The purity of the compound can be improved by recrystallization.
特性
製品名 |
1-(3-Chlorobenzoyl)-4-(phenylsulfonyl)piperazine |
|---|---|
分子式 |
C17H17ClN2O3S |
分子量 |
364.8 g/mol |
IUPAC名 |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-4-5-14(13-15)17(21)19-9-11-20(12-10-19)24(22,23)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
InChIキー |
CDEHXNPZMXVJML-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,3-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B248343.png)

methanone](/img/structure/B248346.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,4-dimethoxy-phenyl)-methanone](/img/structure/B248348.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-pyridin-3-yl-methanone](/img/structure/B248349.png)
![2-(4-Chloro-phenoxy)-1-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B248352.png)
![1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248355.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3-fluoro-phenyl)-methanone](/img/structure/B248358.png)
methanone](/img/structure/B248359.png)
